![molecular formula C12H12N2O3 B1451558 1-(3,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1204297-00-6](/img/structure/B1451558.png)
1-(3,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(3,4-Dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (DMPPCA) is an organic compound with a unique chemical structure. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrial products. DMPPCA is an important building block for the synthesis of a wide range of compounds and has found applications in a variety of fields, such as medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Structural Characterization
Heterocyclic Rearrangements and Synthesis : Researchers have studied the conversion of isoxazole-carboxylic acids into hydroxamic acids, which undergo rearrangement to form substituted oxadiazoles. This pathway includes derivatives similar in structure to the subject compound, showcasing the versatility of pyrazole-based frameworks in synthesizing novel heterocyclic compounds (Potkin et al., 2012). Additionally, the synthesis of pyrazole-fused oxazines from carboxylic acids highlights the compound's role in generating new chemical entities with potential for further functionalization (Zheng et al., 2012).
Novel Pyrazole Derivatives : The creation of new pyrazole derivatives through reactions involving carboxylic acid precursors has been detailed, providing insights into the synthetic versatility and potential applications of these compounds in generating bioactive molecules (Hafez et al., 2016).
Chemical Properties and Reactions
Reactivity and Functionalization : Studies have explored the reactivity of pyrazole-3-carboxylic acid derivatives, leading to the synthesis of compounds with varied functional groups. These studies underscore the chemical properties of the pyrazole ring and its potential in synthesizing diverse organic molecules (Kasımoğulları & Arslan, 2010).
Luminescence Sensing Applications : The development of lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate-based compounds demonstrates the potential of pyrazole derivatives in applications such as luminescence sensing, highlighting the functional versatility of these compounds (Shi et al., 2015).
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-9(5-8(7)2)14-11(15)6-10(13-14)12(16)17/h3-6,13H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZMIMUMBCVSNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=C(N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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